1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorophenyl group, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis.
Fluorophenyl Acetylation:
N-Methylation: The final step involves the N-methylation of the indole nitrogen to obtain the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide can be compared with other indole derivatives:
Similar Compounds: Examples include 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanone and 1-(4-fluorophenyl)-2-(1H-indol-2-yl)ethanone.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1103514-43-7 |
---|---|
Molecular Formula |
C18H17FN2O2 |
Molecular Weight |
312.3 |
Purity |
95 |
Origin of Product |
United States |
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